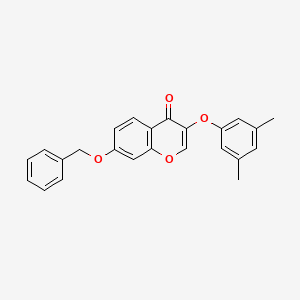![molecular formula C25H31ClN2OS2 B11652222 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core is a dihydroquinoline ring system, which is a bicyclic heterocycle.
- Attached to the dihydroquinoline, we have a chlorophenyl group.
- The compound also contains an oxoethyl moiety and a diethylcarbamodithioate group.
- Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
準備方法
- The synthetic route to this compound involves several steps:
Mannich Reaction: Start with a Mannich reaction, where a piperazine derivative (such as 4-bromophenylpiperazine) reacts with an aldehyde (e.g., formaldehyde) and an amine (e.g., 4-methoxyaniline).
Cyclization: The resulting Mannich base undergoes cyclization to form the dihydroquinoline ring.
Thione Formation: Finally, the thione group is introduced via reaction with carbon disulfide.
- Industrial production methods may vary, but these steps provide a general overview.
化学反応の分析
Oxidation: The compound can undergo oxidation at the sulfur atom to form the corresponding sulfone.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Major Products: Sulfone derivatives, substituted dihydroquinolines.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Agrochemicals: Explore its use in crop protection.
Biological Studies: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
作用機序
- The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms.
類似化合物との比較
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these compounds.
Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding
特性
分子式 |
C25H31ClN2OS2 |
|---|---|
分子量 |
475.1 g/mol |
IUPAC名 |
[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C25H31ClN2OS2/c1-6-27(7-2)23(30)31-16-22(29)28-21-11-9-8-10-20(21)25(5,17-24(28,3)4)18-12-14-19(26)15-13-18/h8-15H,6-7,16-17H2,1-5H3 |
InChIキー |
RMFSHOXHGODKAK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11652189.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)

